

Application Notes and Protocols for the Photochemical Isomerization of 1,2-Diphenylpropene

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Compound of Interest

Compound Name: **1,2-Diphenylpropene**

Cat. No.: **B3430406**

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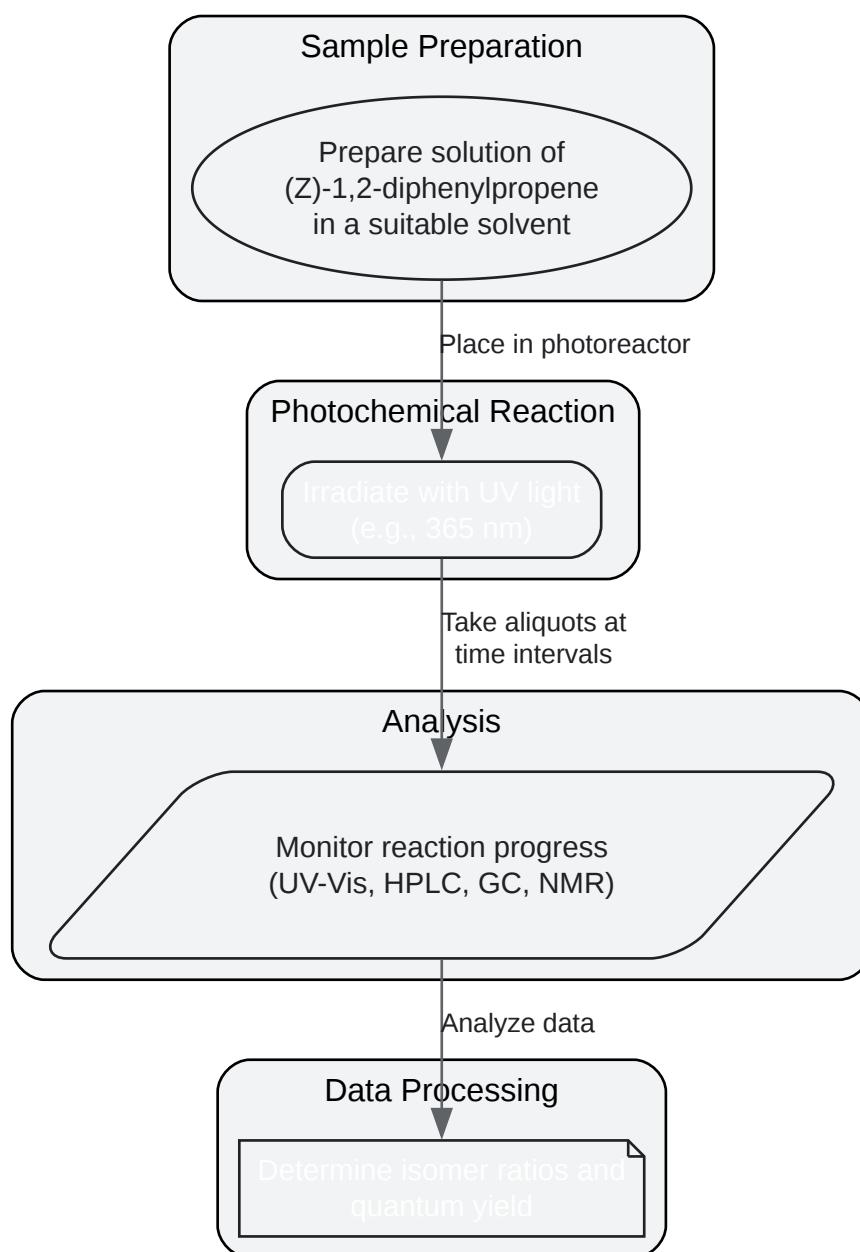
These application notes provide a detailed guide for the experimental setup and analysis of the photochemical isomerization of **1,2-diphenylpropene**. This process, involving the conversion between its (Z)- and (E)-isomers upon photoirradiation, is a fundamental example of a photochemical reaction with applications in the development of photoswitchable molecules and materials.

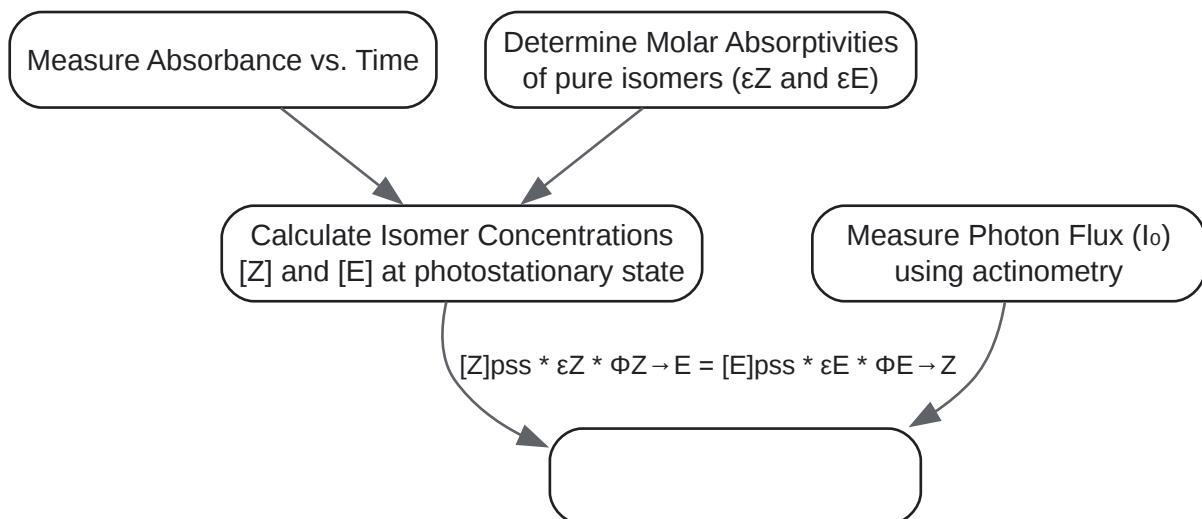
Introduction

The photochemical isomerization of alkenes, such as **1,2-diphenylpropene**, is a light-induced process that converts one geometric isomer into another.^[1] This reversible or irreversible transformation is initiated by the absorption of a photon, leading to an excited state where rotation around the carbon-carbon double bond becomes possible.^{[1][2]} The ratio of the isomers at equilibrium, known as the photostationary state, is dependent on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.^[1] Understanding and controlling this process is crucial for the design of molecular switches, photopharmacology, and advanced materials.

Signaling Pathways and Experimental Workflow

The photochemical isomerization of **1,2-diphenylpropene** is initiated by the absorption of a photon, promoting the molecule to an excited singlet state (S_1). In this excited state, the energy barrier for rotation around the central C=C bond is significantly lower than in the ground state (S_0). The molecule then undergoes a rotation to a twisted intermediate state, from which it can relax back to the ground state as either the cis (Z) or trans (E) isomer.[\[2\]](#)



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References

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